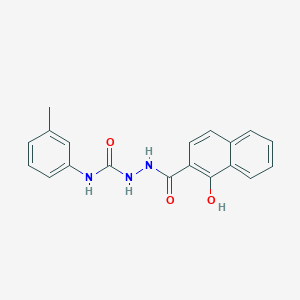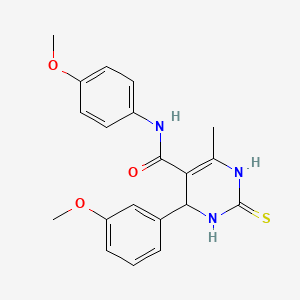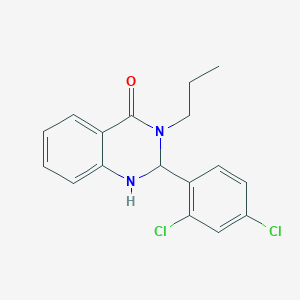
2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a quinazolinone derivative that has shown promising results in the areas of medicinal chemistry, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that it acts by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. It also activates the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects. Some of these effects are:
1. Induces Apoptosis: This compound induces apoptosis in cancer cells by activating the caspase pathway.
2. Inhibits Cell Proliferation: It inhibits the proliferation of cancer cells by inhibiting various signaling pathways.
3. Antimicrobial Activity: 2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has shown antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments are:
1. Potent Activity: This compound has potent anticancer and antimicrobial activity, making it an ideal candidate for various lab experiments.
2. Wide Range of Applications: 2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has a wide range of applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry.
The limitations of using 2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments are:
1. Limited Availability: This compound is not readily available and requires specialized synthesis methods, making it difficult to obtain in large quantities.
2. Lack of Information: The mechanism of action and biochemical and physiological effects of this compound are not fully understood, making it difficult to design experiments and interpret results.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. Some of these directions are:
1. Structural Modification: The synthesis of analogs and derivatives of this compound can help in improving its potency and selectivity.
2. Mechanistic Studies: Further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a promising compound that has shown potential applications in various scientific fields. Its potent anticancer and antimicrobial activity make it an ideal candidate for further research and development. However, further studies are needed to understand its mechanism of action and biochemical and physiological effects. The synthesis of analogs and derivatives of this compound can also help in improving its potency and selectivity.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2,4-dichlorobenzoic acid with propylamine in the presence of a catalyst such as thionyl chloride. The resulting intermediate is then reacted with 2-aminobenzophenone to yield the final product. The yield and purity of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the areas of medicinal chemistry, pharmacology, and biochemistry. Some of the notable applications of this compound are:
1. Anticancer Activity: Studies have shown that 2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has potent anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating the caspase pathway.
2. Antimicrobial Activity: This compound has also shown antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of these microorganisms by disrupting their cell membranes.
3. Anti-inflammatory Activity: 2-(2,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-9-21-16(12-8-7-11(18)10-14(12)19)20-15-6-4-3-5-13(15)17(21)22/h3-8,10,16,20H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOUQCOBBMFIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5198535.png)
![N-allyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5198556.png)
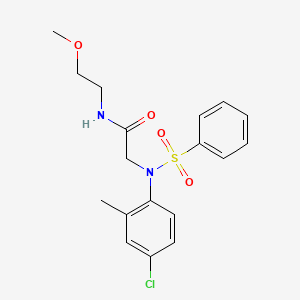
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5198565.png)
![1-(2-cyclohexylethyl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5198580.png)


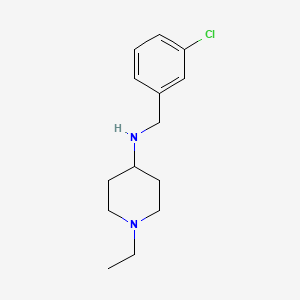
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B5198596.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5198600.png)

![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5198629.png)
